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Compound of Interest

Compound Name: Molnupiravir

Cat. No.: B613847 Get Quote

Molnupiravir (brand name Lagevrio) is an orally administered antiviral medication that has

emerged as a significant tool in the management of COVID-19. This technical guide provides

an in-depth overview of the discovery and development timeline of Molnupiravir, its
mechanism of action, and detailed summaries of the key preclinical and clinical studies that led

to its authorization. The information is tailored for researchers, scientists, and drug

development professionals, with a focus on quantitative data, experimental protocols, and

visual representations of key processes.

Discovery and Development Timeline
The journey of Molnupiravir from a university laboratory to a globally recognized antiviral

spans several years and involves key collaborations between academia and the

pharmaceutical industry.
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Year Event Organization(s) Key Developments

2013 Initial Research Emory University

Emory Institute for

Drug Development

(EIDD) begins

research on a broad-

spectrum antiviral

compound, β-D-N4-

hydroxycytidine

(NHC), also known as

EIDD-1931.[1]

2014
DRIVE Screening

Project

Drug Innovation

Ventures at Emory

(DRIVE)

A screening project

funded by the

Defense Threat

Reduction Agency is

initiated to find an

antiviral for

Venezuelan equine

encephalitis virus

(VEEV), leading to the

identification of EIDD-

1931.[2]

2019 Influenza Program

National Institute of

Allergy and Infectious

Diseases (NIAID)

NIAID approves the

advancement of

Molnupiravir (EIDD-

2801), a prodrug of

EIDD-1931, into

Phase I clinical trials

for influenza.[2]

March 2020 Pivot to COVID-19 DRIVE, Ridgeback

Biotherapeutics

With the onset of the

COVID-19 pandemic,

research shifts to

SARS-CoV-2. DRIVE

licenses Molnupiravir

to Ridgeback

Biotherapeutics for
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clinical development.

[2][3]

May 2020
Partnership with

Merck

Ridgeback

Biotherapeutics,

Merck & Co.

Ridgeback

Biotherapeutics

partners with Merck &

Co. to accelerate the

development of

Molnupiravir.

September 2020
Phase 2/3 MOVe-OUT

Trial Initiation

Merck & Co.,

Ridgeback

Biotherapeutics

The pivotal Phase 2/3

MOVe-OUT clinical

trial begins to evaluate

the efficacy and safety

of Molnupiravir in non-

hospitalized adults

with mild to moderate

COVID-19.[4]

October 2021
Positive Interim

Analysis

Merck & Co.,

Ridgeback

Biotherapeutics

Interim analysis of the

MOVe-OUT trial

shows that

Molnupiravir reduced

the risk of

hospitalization or

death by

approximately 50%.[5]

November 4, 2021
First Global Approval

(UK)

Medicines and

Healthcare products

Regulatory Agency

(MHRA)

The UK's MHRA

grants the world's first

authorization for

Molnupiravir for the

treatment of mild to

moderate COVID-19

in adults.[6][7]

December 23, 2021 Emergency Use

Authorization (USA)

U.S. Food and Drug

Administration (FDA)

The U.S. FDA issues

an Emergency Use

Authorization (EUA)

for Molnupiravir for the
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treatment of mild-to-

moderate COVID-19

in certain high-risk

adults.[8][9][10]

Mechanism of Action
Molnupiravir is a prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC). Its

antiviral activity is based on inducing widespread mutations in the viral RNA during replication,

a process known as lethal mutagenesis or viral error catastrophe.
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Mechanism of action of Molnupiravir.

Preclinical Development
In Vitro Antiviral Activity
Experimental Protocol: The antiviral activity of NHC, the active metabolite of Molnupiravir, was

evaluated against various SARS-CoV-2 variants in different cell lines. A common method is the

cytopathic effect (CPE) reduction assay or plaque reduction assay.

Cell Culture: Vero E6 cells (or other susceptible cell lines like Calu-3) are seeded in multi-

well plates and incubated until a confluent monolayer is formed.

Virus Infection: Cells are infected with a specific SARS-CoV-2 variant at a predetermined

multiplicity of infection (MOI).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://rebelem.com/the-move-out-trial-molnupiravir-oral-antivirals-for-management-of-covid-19/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9338273/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9128711/
https://www.benchchem.com/product/b613847?utm_src=pdf-body
https://www.benchchem.com/product/b613847?utm_src=pdf-body-img
https://www.benchchem.com/product/b613847?utm_src=pdf-body
https://www.benchchem.com/product/b613847?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Treatment: Immediately after infection, the cell culture medium is replaced with a

medium containing serial dilutions of NHC.

Incubation: The plates are incubated for a period (e.g., 72 hours) to allow for viral replication

and CPE development.

Quantification: The extent of CPE is observed microscopically, or the number of viral plaques

is counted after staining with a dye like crystal violet. The 50% inhibitory concentration (IC50)

or 50% effective concentration (EC50) is calculated as the drug concentration that inhibits

CPE or plaque formation by 50% compared to untreated virus-infected controls.[5][11]

SARS-CoV-2
Variant

Cell Line IC50 / EC50 (µM) Reference(s)

Ancestral (WA1) Vero E6 ~1.23 [1]

Alpha (B.1.1.7) Vero E6 0.28 - 5.50 [1]

Beta (B.1.351) Vero E6 0.28 - 5.50 [1]

Gamma (P.1) Vero E6 0.28 - 5.50 [1]

Delta (B.1.617.2) Vero E6 0.28 - 5.50 [1]

Omicron (B.1.1.529

and sublineages)
Vero E6 0.28 - 5.50 [1]

Various Variants Calu-3 0.11 - 0.38 [11]

Various Variants hACE2-A549 ~0.1 [11]

Animal Model Studies
Ferret Transmission Model

Experimental Protocol: This study aimed to assess the effect of Molnupiravir on the

transmission of SARS-CoV-2.

Animal Model: Ferrets were used as they readily transmit SARS-CoV-2.[12][13]

Infection: A group of ferrets (source animals) were intranasally inoculated with SARS-CoV-2.
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Treatment: Treatment with Molnupiravir (administered orally by gavage) or a placebo was

initiated when the source animals began to shed the virus.[14]

Co-housing: The treated or placebo-controlled source animals were then co-housed with

uninfected contact ferrets.[15]

Assessment: Nasal washes were collected from all animals to measure viral load and

determine if transmission occurred to the contact animals.[14]

Results: Treatment with Molnupiravir was found to completely block the transmission of

SARS-CoV-2 to the untreated contact ferrets.[12][15]

Syrian Hamster Model

Experimental Protocol: This model was used to evaluate the therapeutic efficacy of

Molnupiravir in reducing viral replication and lung pathology.

Animal Model: Syrian hamsters, which are susceptible to SARS-CoV-2 and develop

respiratory disease, were used.[7]

Infection: Hamsters were intranasally infected with a specific SARS-CoV-2 variant.[7]

Treatment: Oral administration of Molnupiravir or a vehicle control was initiated at various

time points before or after infection.[7]

Assessment: At specific days post-infection, animals were euthanized, and lung tissues were

collected to measure viral titers (by plaque assay) and to assess lung pathology through

histopathology.[7] Oral swabs were also collected to measure viral RNA load.[7]

Results: Molnupiravir treatment significantly reduced viral replication in the lungs and

improved lung pathology in hamsters infected with various SARS-CoV-2 variants, including

Alpha, Beta, Delta, and Omicron.[7]

Clinical Development
Phase 1: Safety and Pharmacokinetics in Healthy
Volunteers
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Experimental Protocol: This was a randomized, double-blind, placebo-controlled, first-in-human

study to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending

doses of Molnupiravir.

Participants: Healthy adult volunteers were enrolled.

Design: Participants were randomized to receive either Molnupiravir at different dose levels

or a placebo. The study included single ascending dose and multiple ascending dose

cohorts. The effect of food on pharmacokinetics was also assessed.[16][17]

Assessments: Safety was monitored through the recording of adverse events, clinical

laboratory tests, vital signs, and electrocardiograms. Pharmacokinetic parameters (Cmax,

Tmax, AUC, half-life) of Molnupiravir and its active metabolite NHC were determined from

plasma samples collected at various time points.[16][17]

Parameter Value

NHC Tmax (median) 1.00 - 1.75 hours

NHC Terminal Half-life (single dose) ~1 hour

NHC Terminal Half-life (multiple doses) ~7.1 hours

Dose Proportionality
Cmax and AUC increased in a dose-proportional

manner

Food Effect
Decreased rate of absorption, but no decrease

in overall exposure

Results: Molnupiravir was well-tolerated with no serious adverse events reported. The

pharmacokinetic profile supported twice-daily dosing.[16][17]

Phase 2/3: MOVe-OUT Trial in Non-Hospitalized Adults
Experimental Protocol: This was a global, randomized, placebo-controlled, double-blind, multi-

site trial to evaluate the efficacy and safety of Molnupiravir in non-hospitalized adults with mild

to moderate COVID-19 at high risk for progressing to severe disease.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b613847?utm_src=pdf-body
https://www.benchchem.com/product/b613847?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8092915/
https://journals.asm.org/doi/abs/10.1128/aac.02428-20
https://www.benchchem.com/product/b613847?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8092915/
https://journals.asm.org/doi/abs/10.1128/aac.02428-20
https://www.benchchem.com/product/b613847?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8092915/
https://journals.asm.org/doi/abs/10.1128/aac.02428-20
https://www.benchchem.com/product/b613847?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inclusion Criteria: Non-hospitalized adults (≥18 years) with laboratory-confirmed mild-to-

moderate COVID-19, symptom onset within 5 days of randomization, and at least one risk

factor for severe disease (e.g., obesity, older age, diabetes, heart disease).[8][18]

Randomization: Participants were randomized 1:1 to receive either Molnupiravir (800 mg)

or a placebo orally every 12 hours for 5 days.[18]

Primary Endpoint: The primary efficacy endpoint was the percentage of participants who

were hospitalized or died through day 29.[8]

Secondary Endpoints: Secondary endpoints included changes in viral RNA load, time to

symptom resolution, and safety.[5][18]

Efficacy Results (Full Population):

Outcome
Molnupiravir
Group (n=709)

Placebo Group
(n=699)

Absolute Risk
Reduction

Relative Risk
Reduction

Hospitalization or

Death
6.8% (48) 9.7% (68)

3.0% (95% CI:

0.1, 5.9)

30% (RR: 0.70;

95% CI: 0.49,

0.99)

Deaths 1 9 - -

Safety Results: The incidence of adverse events was comparable between the Molnupiravir
and placebo groups.

Other Key Clinical Trials
MOVe-IN: A Phase 2/3 trial in hospitalized patients with COVID-19. This trial was stopped as

the data indicated that Molnupiravir was unlikely to demonstrate a clinical benefit in this

population.[3]

AGILE: A UK-based platform trial that evaluated the safety and virological efficacy of

Molnupiravir in both vaccinated and unvaccinated individuals with COVID-19.[4][19]

PANORAMIC: A UK-based, open-label, platform-adaptive randomized controlled trial that

assessed Molnupiravir in a broader, highly vaccinated population at increased risk of
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adverse outcomes. The trial found that Molnupiravir did not reduce the risk of

hospitalization or death but did accelerate recovery.[20][21][22]

Drug Development and Approval Workflow
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Molnupiravir development and approval workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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